molecular formula C9H9BrO3 B1391448 Ethyl 4-bromo-2-hydroxybenzoate CAS No. 314240-85-2

Ethyl 4-bromo-2-hydroxybenzoate

Cat. No.: B1391448
CAS No.: 314240-85-2
M. Wt: 245.07 g/mol
InChI Key: RTHJADUNBHFLSF-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-hydroxybenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromine atom at the fourth position and a hydroxyl group at the second position on the benzene ring, with an ethyl ester group attached to the carboxyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2-hydroxybenzoate can be synthesized through the esterification of 4-bromo-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-bromo-2-hydroxybenzoic acid and ethanol.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alkane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Ester Hydrolysis: 4-bromo-2-hydroxybenzoic acid and ethanol.

    Oxidation and Reduction: Corresponding ketones or alkanes.

Scientific Research Applications

Ethyl 4-bromo-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Ethyl 3-hydroxybenzoate: Similar structure but with the hydroxyl group at the third position.

    Ethyl 5-bromo-2-hydroxybenzoate: Similar structure but with the bromine atom at the fifth position.

    Methyl 4-bromo-2-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to the specific positioning of the bromine atom and hydroxyl group, which influence its chemical reactivity and potential applications. The ethyl ester group also contributes to its distinct properties compared to similar compounds with different ester groups.

Properties

IUPAC Name

ethyl 4-bromo-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHJADUNBHFLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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